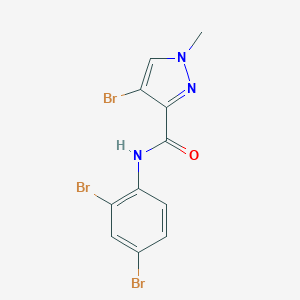![molecular formula C20H28N4O B280501 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential applications in various fields, including material science, biochemistry, and medicine. In
Mechanism of Action
The mechanism of action of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is based on its ability to trap free radicals and reactive oxygen species (ROS) in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one reacts with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. The formation of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one adducts provides valuable information about the nature and kinetics of free radical reactions in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used to study free radical reactions in various biological systems, including cells, tissues, and organs.
Biochemical and Physiological Effects:
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to have a number of biochemical and physiological effects in various biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to protect against oxidative stress and inflammation in animal models of disease. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to have anti-cancer effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is its stability and ease of detection by EPR spectroscopy. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. However, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has some limitations for lab experiments, including its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
Future Directions
There are many potential future directions for 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one research. One area of interest is the development of novel nitroxide-based spin labels and probes for studying free radical reactions in biological systems. Another area of interest is the development of new synthetic methods for 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one and related compounds. Additionally, there is a need for further research to explore the potential therapeutic applications of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one in various disease models. Overall, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a multi-step process that involves several chemical reactions. The first step is the preparation of 2,6-ditert-butyl-4-methylphenol, which is then reacted with 2,5-cyclohexadiene-1,4-dione to form 2,6-ditert-butyl-4-(1,2,5,6-tetrahydropyrimidin-2-ylidene)cyclohexa-2,5-dien-1-one. The final step involves the oxidation of the intermediate compound to form 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. The synthesis of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been widely used in scientific research due to its unique properties. One of the primary applications of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is in the field of electron paramagnetic resonance (EPR) spectroscopy. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been used as a spin trap for detecting and characterizing reactive oxygen species (ROS) and other free radicals in various biological systems. In addition, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used as a precursor for the synthesis of various nitroxide-based spin labels and probes.
properties
Molecular Formula |
C20H28N4O |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H28N4O/c1-13-8-9-21-18(23-13)24-22-12-14-10-15(19(2,3)4)17(25)16(11-14)20(5,6)7/h8-12,22H,1-7H3,(H,21,23,24) |
InChI Key |
ZDINVJUMAODUHQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)





![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)